molecular formula C10H15N B1449199 2,2-Dicyclobutylacetonitrile CAS No. 1783349-55-2

2,2-Dicyclobutylacetonitrile

Cat. No.: B1449199
CAS No.: 1783349-55-2
M. Wt: 149.23 g/mol
InChI Key: FCDWEAAUGOOYOT-UHFFFAOYSA-N
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Description

2,2-Dicyclobutylacetonitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of two cyclobutyl groups attached to the acetonitrile moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dicyclobutylacetonitrile can be synthesized through several methods, including the reaction of cyclobutylmagnesium bromide with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that starts with the preparation of cyclobutyl intermediates. These intermediates are then reacted with acetonitrile under controlled conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclobutylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

  • Substitution: Nucleophiles such as halides can substitute the cyano group under appropriate conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones can be formed depending on the extent of oxidation.

  • Reduction: Primary amines are typically the major products.

  • Substitution: Halogenated derivatives of the compound are common products.

Scientific Research Applications

2,2-Dicyclobutylacetonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2,2-Dicyclobutylacetonitrile is unique due to its dicyclobutyl structure, which imparts distinct chemical properties compared to similar compounds such as cyclobutylacetonitrile and other nitriles. These compounds differ in their reactivity and applications, with this compound being particularly useful in specialized organic synthesis and biochemical research.

Comparison with Similar Compounds

  • Cyclobutylacetonitrile

  • Other nitriles with different substituents

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Properties

IUPAC Name

2,2-di(cyclobutyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDWEAAUGOOYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C#N)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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